N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide
Description
N-[4-(2-Diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a complex structure featuring a diethylaminoethyloxy group at the para position of the phenyl ring and a 4-methoxybenzoyl-substituted phenoxy moiety. The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and target binding through its dual aromatic and polar functional groups.
Properties
CAS No. |
163130-64-1 |
|---|---|
Molecular Formula |
C28H32N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[4-[2-(diethylamino)ethoxy]phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide |
InChI |
InChI=1S/C28H32N2O5/c1-4-30(5-2)18-19-34-24-16-12-22(13-17-24)29-27(31)20-35-26-9-7-6-8-25(26)28(32)21-10-14-23(33-3)15-11-21/h6-17H,4-5,18-20H2,1-3H3,(H,29,31) |
InChI Key |
SBEAODWFNJHFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves multiple steps. One common synthetic route includes the reaction of 4-(2-diethylaminoethoxy)aniline with 2-(4-methoxybenzoyl)phenoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and phenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a phenoxyacetamide backbone with multiple derivatives reported in the literature. Key structural variations among analogs include:
Key Observations :
- Polar Groups: The diethylaminoethyloxy group in the target compound may enhance solubility compared to morpholinosulfonyl (5i) or tert-butylphenoxy (9) substituents, which prioritize lipophilicity .
- Bioactivity : Fluorophenylmethyl derivatives (e.g., 13m) exhibit potent MMP inhibition, suggesting that electron-withdrawing groups (e.g., fluorine) improve enzyme binding .
- Synthetic Efficiency : Analogs with simpler substituents (e.g., 19q) achieve higher yields (>60%) compared to complex fluorinated derivatives (13m: 44%) .
Pharmacokinetic and Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) Trends :
- Aromatic Protons : The 4-methoxybenzoyl group in the target compound would likely produce distinct downfield shifts (δ 7.5–8.0 ppm) in ¹H-NMR, similar to 4-methoxyphenyl derivatives in compounds 3ae (δ 7.2–8.1 ppm) and 19s (δ 6.8–7.6 ppm) .
- Diethylaminoethyloxy Side Chain: Protons adjacent to the ethylamino group may resonate at δ 2.5–3.5 ppm, comparable to diethylamino-containing analogs in evidence 13 (δ 2.6–3.2 ppm) .
Thermal Stability :
- Melting points for phenoxyacetamides range widely: Fluorinated derivatives (13m–13p): 156–227°C Sulfonamide derivatives (5i–5o): 180–210°C Target compound (predicted): ~170–200°C, based on steric hindrance from the 4-methoxybenzoyl group.
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